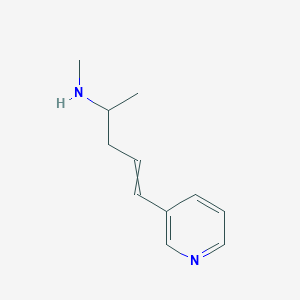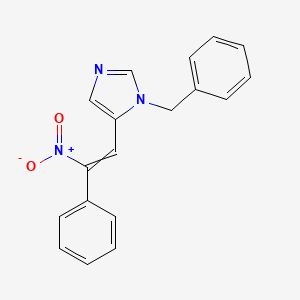![molecular formula C15H22Si B12567099 Silane, [(4-butylphenyl)ethynyl]trimethyl- CAS No. 202524-78-5](/img/structure/B12567099.png)
Silane, [(4-butylphenyl)ethynyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(4-butylphenyl)ethynyl]trimethyl- is an organosilicon compound with the molecular formula C15H22Si It is characterized by the presence of a silane group bonded to a butylphenyl-ethynyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [(4-butylphenyl)ethynyl]trimethyl- typically involves the reaction of trimethylsilylacetylene with 4-butylphenyl halides under Sonogashira coupling conditions. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Types of Reactions:
Oxidation: Silane, [(4-butylphenyl)ethynyl]trimethyl- can undergo oxidation reactions, typically forming silanol derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halides or organometallic compounds are used under appropriate conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted silane.
Substitution: Various functionalized silanes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Silane, [(4-butylphenyl)ethynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Materials Science: Employed in the development of advanced materials, including polymers and coatings, due to its ability to form stable bonds with various substrates.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of Silane, [(4-butylphenyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the silane group can form strong bonds with other elements, facilitating the formation of complex structures. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Ethynyltrimethylsilane: Similar in structure but lacks the butylphenyl group.
Phenylethynyltrimethylsilane: Contains a phenyl group instead of a butylphenyl group.
Trimethylsilylacetylene: The simplest form with only a trimethylsilyl and ethynyl group.
Uniqueness: Silane, [(4-butylphenyl)ethynyl]trimethyl- is unique due to the presence of the butylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules or substrates.
Eigenschaften
CAS-Nummer |
202524-78-5 |
|---|---|
Molekularformel |
C15H22Si |
Molekulargewicht |
230.42 g/mol |
IUPAC-Name |
2-(4-butylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C15H22Si/c1-5-6-7-14-8-10-15(11-9-14)12-13-16(2,3)4/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
KYIKUHPMIJDQQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)

![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)

![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)

![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)
![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)
![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)

